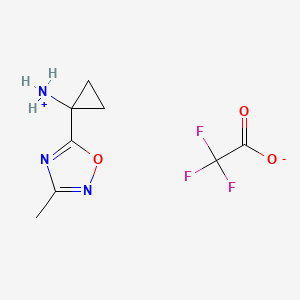

1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropanaminium 2,2,2-trifluoroacetate

Description

Overview of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropanaminium 2,2,2-Trifluoroacetate

This compound is a heterocyclic amine salt featuring a 1,2,4-oxadiazole core fused with a cyclopropane ring and paired with a trifluoroacetate counterion. Its molecular formula is C₈H₁₀F₃N₃O₃ , with a molecular weight of 253.18 g/mol . The structure combines a 3-methyl-1,2,4-oxadiazole moiety linked to a cyclopropanaminium group, stabilized by 2,2,2-trifluoroacetic acid (TFA) .

Key properties :

| Property | Value | Source |

|---|---|---|

| Melting point | Not explicitly reported | |

| Solubility | Soluble in polar solvents | |

| SMILES | CC1=NOC(=N1)C1([NH3+])CC1 |

The compound is synthesized via cyclization reactions involving amidoximes and acyl chlorides, followed by salt formation with TFA . Its stability under physiological conditions makes it valuable in pharmaceutical research, particularly as an intermediate in antiviral agents targeting hepatitis B virus (HBV) .

Historical Context of Oxadiazole Derivatives in Chemical Research

1,2,4-Oxadiazoles were first synthesized in 1884 by Tiemann and Krüger through nitrile oxide cycloadditions . Interest surged in the 1940s when their bioisosteric potential to esters and amides was recognized, enabling enhanced metabolic stability in drug candidates . The trifluoroacetate derivative discussed here represents a modern evolution, leveraging cyclopropane’s conformational rigidity to improve target binding in medicinal chemistry .

Notable milestones:

Significance in Heterocyclic Chemistry

The 1,2,4-oxadiazole scaffold is pivotal due to its:

- Electronic properties : The N–O–N linkage confers aromaticity, enabling π-π stacking interactions in biological targets .

- Bioisosterism : Serves as a metabolically stable replacement for esters/carbamates, reducing susceptibility to hydrolysis .

- Structural versatility : Modular synthesis allows substitutions at C3 and C5 positions, tailoring pharmacokinetic profiles .

The cyclopropanaminium group enhances rigidity, improving binding affinity to enzymes like HBV capsid proteins . This synergy between heterocycle and cyclopropane underscores its utility in drug discovery.

Nomenclature and Classification Systems

IUPAC Name :

this compound

Classification :

- Heterocyclic compound : Contains a 1,2,4-oxadiazole ring (5-membered, O/N-containing) .

- Amine salt : Cyclopropanaminium cation paired with trifluoroacetate anion .

- Bioisostere : Mimics peptide bonds while resisting enzymatic degradation .

Alternative naming conventions :

The trifluoroacetate counterion originates from trifluoroacetic acid (TFA), a strong acid used to protonate amines during salt formation . This classification aligns with IUPAC guidelines for onium salts and acid derivatives.

Properties

IUPAC Name |

[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl]azanium;2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.C2HF3O2/c1-4-8-5(10-9-4)6(7)2-3-6;3-2(4,5)1(6)7/h2-3,7H2,1H3;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEPGFAYBRVZSGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2(CC2)[NH3+].C(=O)(C(F)(F)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 3-Methyl-1,2,4-oxadiazole Core

The 1,2,4-oxadiazole ring is commonly synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives or their equivalents. For the 3-methyl substitution, methyl-substituted precursors are employed.

General Synthetic Route : Amidoximes derived from methyl-substituted nitriles react with acyl chlorides or esters to form the oxadiazole ring upon cyclodehydration. This approach is well-documented in heterocyclic chemistry literature.

Example from Related Research : A related study on oxadiazole derivatives demonstrated the synthesis of 1,2,4-oxadiazoles via hydrazide intermediates, which upon reaction with suitable reagents (e.g., potassium dithiocarbazate) yield the oxadiazole ring in good yields. Alkylation steps can introduce methyl substituents at the 3-position of the ring (see Scheme 1 and 2 in).

Preparation of Cyclopropanaminium Salt

The cyclopropanaminium moiety is introduced typically by alkylation or amination reactions involving cyclopropane derivatives.

- Formation of Cyclopropanaminium : The cyclopropane ring bearing an amino group can be protonated to form the ammonium salt. This ammonium salt can then be isolated as a trifluoroacetate by treatment with trifluoroacetic acid.

Formation of the 2,2,2-Trifluoroacetate Salt

The trifluoroacetate counterion is introduced by reacting the free amine (cyclopropanaminium) with trifluoroacetic acid (TFA).

Preparation of Trifluoroacetic Acid and Methyl Trifluoroacetate : High-purity trifluoroacetic acid and its esters are critical for salt formation. According to patent EP0206954A1, methyl trifluoroacetate can be prepared by esterification of trifluoroacetic acid with methanol under acidic catalysis, followed by distillation to separate the ester-methanol azeotrope and purification steps to achieve high purity essential for pharmaceutical intermediates.

Salt Formation : The free amine is dissolved in an appropriate solvent and treated with TFA to yield the trifluoroacetate salt. This process typically involves stirring under controlled temperature to ensure complete formation of the salt.

Integrated Preparation Methodology

The overall preparation of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropanaminium 2,2,2-trifluoroacetate can be summarized as follows:

| Step | Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 3-methyl-1,2,4-oxadiazole intermediate | Amidoxime precursor + acyl chloride/ester, cyclodehydration | Yields oxadiazole ring with methyl substitution |

| 2 | Attachment of cyclopropane moiety | Alkylation or amination with cyclopropane derivatives | Forms cyclopropanaminium free base |

| 3 | Preparation of trifluoroacetate salt | Reaction of free base with trifluoroacetic acid | Forms stable trifluoroacetate salt suitable for isolation |

| 4 | Purification | Crystallization or chromatography | Ensures high purity for pharmaceutical use |

Research Findings and Optimization Notes

Purity and Yield : The purity of trifluoroacetic acid and methyl trifluoroacetate intermediates significantly affects the final salt purity. The patented process for methyl trifluoroacetate emphasizes azeotropic distillation and catalytic acid use to achieve purity levels necessary for pharmaceutical intermediates.

Reaction Conditions : Mild reflux temperatures and controlled acid catalysis are preferred to avoid decomposition of sensitive oxadiazole rings and cyclopropane moieties.

Solvent Choice : Common solvents include dichloromethane or acetone for alkylation and salt formation steps, ensuring good solubility and reaction control.

Analytical Monitoring : Techniques such as LC-MS and NMR (as used in related compound characterizations) are essential for monitoring intermediate formation and final product purity.

Summary Table of Key Preparation Parameters

Chemical Reactions Analysis

Acid-Base Reactions

The trifluoroacetate counterion enables reversible proton transfer under basic conditions:

Reaction:

-

Conditions : Aqueous or alcoholic NaOH (1–2 M, 25–60°C).

-

Outcome : Regeneration of the free amine (1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropanamine) and sodium trifluoroacetate .

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring is susceptible to nucleophilic attack and ring-opening under acidic/basic conditions :

Cyclopropane Ring Opening

The strained cyclopropane ring undergoes cleavage under thermal or acidic conditions:

Reaction Pathways :

-

Acid-Catalyzed :

-

Thermal Decomposition :

Heating above 150°C induces [2+2] cycloreversion, yielding unsaturated fragments .

Stability and Decomposition

The TFA anion contributes to the compound’s stability but decomposes under extreme conditions:

| Condition | Pathway | Byproducts |

|---|---|---|

| Photolysis | UV light (254 nm) | CO₂, CF₃ radicals, and nitrogen oxides . |

| Pyrolysis | >300°C | Fluorinated hydrocarbons (e.g., CF₃H) . |

Coordination Chemistry

The amine group acts as a ligand for transition metals:

Example Reaction :

Synthetic Utility

This compound serves as a precursor in pharmaceutical synthesis:

Scientific Research Applications

The compound features a unique oxadiazole ring structure that contributes to its biological activity and chemical reactivity. The trifluoroacetate moiety enhances its solubility and stability in various solvents.

Medicinal Chemistry

1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropanaminium 2,2,2-trifluoroacetate has shown promise in the development of new pharmaceuticals. Its oxadiazole component is known for its bioactive properties, which can be leveraged in drug design.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated a significant inhibitory effect on Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development .

Materials Science

The compound's unique chemical structure allows it to be used as a precursor in synthesizing advanced materials. Its ability to form stable complexes with metal ions makes it suitable for creating functionalized materials.

Data Table: Material Properties

| Material Property | Value |

|---|---|

| Thermal Stability | High |

| Solubility | Soluble in organic solvents |

| Reactivity | Moderate |

Agricultural Research

Research has explored the use of this compound as a potential pesticide or herbicide due to its ability to interact with specific biological pathways in plants and pests.

Case Study: Herbicidal Activity

In trials conducted on common weeds, the application of this compound demonstrated effective weed control with minimal impact on non-target species, highlighting its specificity and potential for use in sustainable agriculture .

Mechanism of Action

The mechanism of action of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropanaminium 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, leading to its biological effects. The trifluoroacetate group enhances the compound’s stability and bioavailability, making it more effective in its intended applications .

Comparison with Similar Compounds

Key Observations:

The propan-2-amine backbone in the third compound offers conformational flexibility, favoring applications in dynamic molecular systems .

Molecular Weight Trends :

- The phenyl-substituted analog (303.24 g/mol) has the highest molecular weight due to the bulky aromatic group, while the propan-2-amine variant (241.17 g/mol) is lighter, enabling better diffusion in hydrophilic matrices .

Counterion Role :

- All three compounds use trifluoroacetate as a counterion, ensuring high solubility in acetonitrile, DMSO, and other polar aprotic solvents. This feature is critical for synthetic handling and formulation in drug discovery .

Application and Research Findings

- Target Compound: Limited data exist, but its cyclopropane-oxadiazole hybrid structure suggests utility in fragment-based drug design or as a rigid scaffold for probing protein-ligand interactions .

- Phenyl-Substituted Analog : Demonstrated utility in peptide mimetics and kinase inhibitor studies due to its aromatic stabilization and amine reactivity .

- Propan-2-Amine Analog : Widely employed in agrochemical intermediates and polymer crosslinking agents, leveraging its balance of reactivity and stability .

Stability and Reactivity

- The cyclopropane ring in the target compound may exhibit lower thermal stability compared to the phenyl or propan-2-amine analogs due to ring strain, necessitating controlled storage conditions .

- The phenyl-substituted analog shows resistance to hydrolysis under acidic conditions, attributed to steric shielding of the oxadiazole ring .

Biological Activity

1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropanaminium 2,2,2-trifluoroacetate (CAS Number: 1215107-54-2) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties and other pharmacological effects.

The molecular formula of this compound is , with a molecular weight of 253.18 g/mol. The trifluoroacetate moiety contributes to its unique properties, potentially enhancing its biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. Although specific data on this compound is limited, related compounds in the oxadiazole family have shown significant cytotoxic effects against various cancer cell lines.

-

General Findings :

- Compounds containing oxadiazole rings have demonstrated antitumor activity , with some derivatives exhibiting IC50 values in the micromolar range against breast (MDA-MB-231), cervical (HeLa), and lymphoblastoid (KCL-22) cell lines .

- The presence of substituents like hydroxyl groups and unsaturated fatty acids has been linked to enhanced cytotoxicity .

-

Case Studies :

- A study synthesized various oxadiazole derivatives and evaluated their cytotoxic effects. The most effective compounds showed IC50 values ranging from 6.3 to 26.2 µM against multiple cancer cell lines .

- Another research highlighted that certain oxadiazole derivatives could inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis, with IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil .

The mechanisms through which oxadiazole derivatives exert their anticancer effects include:

- Induction of apoptosis in cancer cells.

- Inhibition of key metabolic pathways involved in cell proliferation.

- Interaction with cellular membranes leading to increased permeability and drug retention .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives:

- Substituents : The nature and position of substituents on the oxadiazole ring significantly affect cytotoxicity. For example, compounds with hydroxyl groups or specific double bond configurations have shown enhanced activity compared to their saturated counterparts .

| Compound | Structure | IC50 (µM) | Cell Line |

|---|---|---|---|

| 3b | Structure | 9.3 | MDA-MB-231 |

| 3c | Structure | 6.3 | KCL-22 |

| 16 | Structure | 0.038 | MCF-7 |

Safety and Toxicology

While the biological activities are promising, it is essential to consider the safety profile of the compound. The compound is classified as an irritant and should be handled with care in laboratory settings. Long-term toxicity studies are necessary to fully understand its safety for therapeutic use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.